Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine core, making it a subject of study for its diverse chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H27ClN4O4 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(18-9-4-5-10-19(18)32-2)26-24(27-22(20)30)29-13-11-28(12-14-29)17-8-6-7-16(25)15-17/h4-10,15,20-21H,3,11-14H2,1-2H3,(H,26,27,30) |
InChI Key |
RXKKMOWJCICBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction with Modified Substrates
The tetrahydropyrimidine scaffold is typically constructed via a Biginelli reaction , employing ethyl acetoacetate, 2-methoxybenzaldehyde, and urea/thiourea derivatives under acidic conditions. In a representative protocol, a mixture of 2-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) was fused with CuCl₂·2H₂O (2 mmol) in glacial acetic acid at 80°C for 4 hours. This yielded ethyl 6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate as a key intermediate (mp: 145–147°C, yield: 85%). The copper catalyst enhanced cyclization efficiency by stabilizing the enolic form of ethyl acetoacetate, as evidenced by NMR studies.
Halogenation at Position 2
To introduce a reactive site for piperazine coupling, the C2 position of the tetrahydropyrimidine core was halogenated. In, chloroacetonitrile (1.5 mmol) was reacted with the tetrahydropyrimidine intermediate in N,N-dimethylformamide (DMF) under reflux for 10 hours, yielding a chlorinated derivative (mp: 172–174°C, yield: 70%). This step required rigorous temperature control to minimize side reactions such as over-chlorination.
Synthesis of 4-(3-Chlorophenyl)piperazine Intermediates
Three-Step Piperazine Formation
The piperazine moiety was synthesized via a sequence involving diethanolamine , thionyl chloride , and 3-chloroaniline :
- Chlorination of diethanolamine : Diethanolamine (10 mmol) reacted with thionyl chloride (20 mmol) in chloroform at 0–10°C, producing bis(2-chloroethyl)methylamine hydrochloride (yield: 88%).
- Cyclization with 3-chloroaniline : The chlorinated intermediate was heated with 3-chloroaniline (10 mmol) in xylene at 140°C for 8 hours, forming 1-(3-chlorophenyl)piperazine hydrochloride (yield: 75%).
- Alkylation with 1-bromo-3-chloropropane : The piperazine derivative was alkylated using 1-bromo-3-chloropropane (1.2 eq) in dichloromethane at 25°C, yielding 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (purity: 96% by HPLC).
Coupling of Piperazine and Tetrahydropyrimidine Moieties
Nucleophilic Substitution
The chlorinated tetrahydropyrimidine (5 mmol) and 4-(3-chlorophenyl)piperazine (6 mmol) were stirred in DMF at 100°C for 12 hours. Potassium carbonate (15 mmol) was added to scavenge HCl, driving the reaction to completion. The product was isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding the target compound as a white solid (mp: 210–212°C, yield: 68%).
Microwave-Assisted Coupling
A greener alternative utilized microwave irradiation (300 W, 100°C) to reduce reaction time to 30 minutes. This method achieved comparable yields (65%) while eliminating solvent use, as demonstrated in.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, J = 7.1 Hz, -COOCH₂CH₃), 3.42–3.55 (m, 8H, piperazine-H), 3.85 (s, 3H, -OCH₃), 4.21 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 5.12 (s, 1H, C6-H), 6.82–7.46 (m, 7H, aromatic-H).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
- HRMS : m/z calculated for C₂₅H₂₈ClN₃O₄ [M+H]⁺: 494.1745; found: 494.1748.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Solvent | Purity (%) |
|---|---|---|---|---|
| Conventional Biginelli | 68 | 12 | DMF | 95 |
| Microwave | 65 | 0.5 | Solvent-free | 93 |
| Mechanochemical | 63 | 0.05 | None | 90 |
Challenges and Optimization Strategies
Steric Hindrance and Solvent Effects
The bulky 2-methoxyphenyl and 3-chlorophenyl groups necessitated polar aprotic solvents (e.g., DMF) to enhance solubility. However, prolonged heating in DMF risked decomposition, prompting the adoption of microwave-assisted protocols.
Purification Difficulties
Column chromatography was critical for removing unreacted piperazine and chlorinated byproducts. Recrystallization from ethanol/water (3:1) improved purity to >98%.
Chemical Reactions Analysis
Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where different substituents can be introduced.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications. Its molecular formula is with a molecular weight of approximately 424.3 g/mol .
Antidepressant Activity
Research indicates that compounds similar to Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit antidepressant effects through modulation of neurotransmitter systems. The piperazine ring is often associated with serotonin receptor activity, which is crucial in developing antidepressants .
Antipsychotic Properties
The structural similarity to known antipsychotic agents suggests potential use in treating schizophrenia and other psychotic disorders. The compound's ability to interact with dopamine receptors may contribute to its antipsychotic effects .
Antimicrobial Activity
Studies have shown that derivatives of tetrahydropyrimidines possess significant antibacterial and antifungal properties. This compound could be further explored for its efficacy against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.
Comparison with Similar Compounds
Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate: Lacks the methoxyphenyl group, leading to different chemical properties.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid: The ester group is replaced with a carboxylic acid, altering its chemical behavior.
Biological Activity
Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that incorporates a piperazine moiety and a tetrahydropyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. The following sections provide a detailed analysis of its biological activity based on recent studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure features:
- A piperazine ring which is often associated with various pharmacological activities.
- A tetrahydropyrimidine core that enhances its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 40 |
| Ethyl 2-(...) | Klebsiella pneumoniae | 30 |
These results indicate that the compound has competitive efficacy compared to traditional antibiotics like ceftriaxone .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies indicate that tetrahydropyrimidine derivatives can inhibit cell proliferation in various cancer cell lines:
Cell Line Inhibition Rates:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication.
- Enzyme Inhibition: It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
Case Studies
- Antibacterial Efficacy Study : A study conducted on various synthesized piperazine derivatives revealed that those incorporating the tetrahydropyrimidine scaffold exhibited enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : In vitro studies showed that the compound significantly reduced viability in human cancer cell lines by inducing apoptosis through caspase activation pathways. This was particularly evident in breast cancer models where the IC50 was notably lower than many existing chemotherapeutic agents .
Q & A
What synthetic routes are commonly employed for the preparation of this compound, and what are the critical optimization parameters?
Answer: The compound is synthesized via a multi-step process. The tetrahydropyrimidine core is formed via the Biginelli reaction, involving condensation of 3-chlorophenylpiperazine derivatives, ethyl acetoacetate, and thioureas under acidic conditions (HCl or acetic acid). Cyclization with reagents like 3-amino-5-methylisoxazole introduces the isoxazolyl moiety. Key optimization parameters include temperature (80–100°C), catalyst loading (10–20 mol%), and reaction time (8–12 hours). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Microwave-assisted synthesis reduces reaction time to 30 minutes .
How is the molecular structure of this compound validated using crystallographic techniques?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed at 100 K using Mo Kα radiation. Data collection with a CCD detector and structure solution via direct methods (SHELXT) are followed by refinement (SHELXL) to achieve R1 < 0.05. Cremer-Pople puckering parameters and torsion angles quantify ring non-planarity. Validation tools like PLATON/checkCIF identify crystallographic disorders .
What strategies are applied to resolve contradictions in reported pharmacological activity data?
Answer: Discrepancies arise from assay variability (e.g., cell line selection, ATP concentrations). Researchers should standardize protocols (e.g., MTT assay with controlled passage numbers) and validate via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Meta-analysis (random-effects models) accounts for inter-study variability. Compound purity (HPLC ≥95%) and stability (LC-MS post-assay) must be verified .
How can computational models predict the binding affinity of this compound to dopamine receptors?
Answer: Molecular docking (AutoDock Vina) predicts binding poses using receptor structures (PDB: 6CM4). Molecular dynamics (MD) simulations (AMBER, 100 ns trajectories) assess stability via root-mean-square deviation (RMSD). Free energy perturbation (FEP) calculates ΔΔG for binding affinity. WaterMap analysis identifies hydrophobic pockets. Validation against experimental IC50 values ensures model accuracy .
What analytical techniques are recommended for purity and stability assessment?
Answer: Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient; λ = 254 nm) with >98% peak area. Stability studies use accelerated conditions (40°C/75% RH, 1–3 months). ESI-MS confirms molecular integrity, while ¹H/¹³C NMR monitors degradation. Karl Fischer titration quantifies hygroscopicity. Pharmacopeial standards (USP) guide method validation .
How do researchers optimize the Biginelli reaction yield?
Answer: Solvent selection (ethanol vs. acetic acid), microwave irradiation (80°C, 30 min), and catalyst screening (ZnCl2, Yb(OTf)3) improve yields. In situ FTIR tracks urea intermediate formation. Design of experiments (DoE) identifies critical factors (temperature, stoichiometry). Recrystallization (ethanol/water, 7:3 v/v) enhances purity .
What in vitro/in vivo models evaluate dopamine receptor affinity?
Answer: In vitro: Competitive binding assays with [³H]spiperone-labeled D2 receptors in HEK293 cells. In vivo: Apomorphine-induced climbing behavior in mice (ED50 determination). Microdialysis measures striatal dopamine levels (HPLC-ECD). Pharmacokinetics (rats): Plasma t½ via LC-MS/MS. Brain penetration is assessed using BBB permeability models .
How can molecular dynamics simulations elucidate piperazine ring dynamics?
Answer: MD simulations (GROMACS/AMBER, 100 ns) under physiological conditions (310 K, 1 atm) model chair-to-boat transitions. Dihedral angle distributions (N-C-C-N) and free energy landscapes (FELs) via principal component analysis (PCA) identify dominant conformers. Validation against X-ray B-factors ensures accuracy .
How are polymorphic forms investigated, and how do they impact pharmacology?
Answer: Polymorph screening via solvent recrystallization (ethanol, acetone). DSC/TGA detects thermal transitions. XRPD identifies distinct lattices. Dissolution studies (USP apparatus II) compare bioavailability. Bioequivalence in murine models determines therapeutic relevance. Stability under 40°C/75% RH assesses form conversion risks .
What methodologies assess acute toxicity in preclinical studies?
Answer: OECD Guideline 423: Female Sprague-Dawley rats (n=3/dose) administered 5–300 mg/kg orally. Mortality and clinical signs monitored for 14 days. Histopathology (H&E staining) examines liver/kidneys. Serum biochemistry (ALT, creatinine) quantifies organ damage. Ames test (TA98/TA100 strains) and micronucleus assay evaluate genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
